tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloropyrimidine ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, while reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent downstream effects on metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)carbamate: Contains an additional amino group and an ether linkage.
Uniqueness
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropyrimidine ring allows for versatile substitution reactions, while the carbamate group provides stability and potential for hydrolysis .
Properties
Molecular Formula |
C10H14ClN3O2 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloropyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-6-7-4-5-12-8(11)14-7/h4-5H,6H2,1-3H3,(H,13,15) |
InChI Key |
XEIQPEOMOTVEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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